molecular formula C9H10ClNO2 B055572 4-Chloro-N-methoxy-N-methylbenzamide CAS No. 122334-37-6

4-Chloro-N-methoxy-N-methylbenzamide

Cat. No. B055572
Key on ui cas rn: 122334-37-6
M. Wt: 199.63 g/mol
InChI Key: LHUOAIXJPPMULP-UHFFFAOYSA-N
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Patent
US07915258B2

Procedure details

31.2 g of N-methoxymethanamine hydrochloride and 91.2 ml of triethylamine in 500 ml of DCM is cooled in an ice bath, and then 56 g of 4-chlorobenzoyl chloride are added slowly and the mixture is left to stir at AT for 4 hours. A mixture of ice/water is added, the mixture is extracted with DCM, the organic phase is washed with a buffer solution pH=2 and dried over Na2SO4, and the solvent is evaporated off under vacuum. 60 g of the expected compound are obtained.
Name
N-methoxymethanamine hydrochloride
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
91.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4][CH3:5].C(N(CC)CC)C.[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>C(Cl)Cl>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([N:4]([O:3][CH3:2])[CH3:5])=[O:19])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
N-methoxymethanamine hydrochloride
Quantity
31.2 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
91.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir at AT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with DCM
WASH
Type
WASH
Details
the organic phase is washed with a buffer solution pH=2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C(=O)N(C)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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